molecular formula C11H26BrN B8508187 N,N,N-Triethylpentan-1-aminium bromide CAS No. 13028-70-1

N,N,N-Triethylpentan-1-aminium bromide

Cat. No.: B8508187
CAS No.: 13028-70-1
M. Wt: 252.23 g/mol
InChI Key: DQAJUJUUKXGRBU-UHFFFAOYSA-M
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Description

N,N,N-Triethylpentan-1-aminium bromide is a quaternary ammonium salt characterized by a pentyl chain (C5) substituted with three ethyl groups at the nitrogen center and a bromide counterion. This compound belongs to a class of cationic surfactants widely used in organic synthesis, colloid chemistry, and antimicrobial applications due to their amphiphilic nature. For instance, the synthesis of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium bromide involves reacting 1-(4-bromobutyl)-1H-pyrrole with triethylamine . Similarly, trimethyl analogs like N,N,N-trimethylpentan-1-aminium bromide (CAS 150-98-1) are synthesized via alkylation of trimethylamine with 1-bromopentane .

Properties

CAS No.

13028-70-1

Molecular Formula

C11H26BrN

Molecular Weight

252.23 g/mol

IUPAC Name

triethyl(pentyl)azanium;bromide

InChI

InChI=1S/C11H26N.BrH/c1-5-9-10-11-12(6-2,7-3)8-4;/h5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

DQAJUJUUKXGRBU-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Alkyl Chain Length Substituents on N Counterion Molecular Formula Molecular Weight
N,N,N-Triethylpentan-1-aminium bromide C5 Triethyl Br⁻ C₁₁H₂₆BrN 264.24*
N,N,N-Trimethylpentan-1-aminium bromide (CAS 150-98-1) C5 Trimethyl Br⁻ C₈H₂₀BrN 218.16
Decyltrimethylammonium bromide C10 Trimethyl Br⁻ C₁₃H₃₀BrN 308.30
N,N,N-Trimethylhexadecan-1-aminium bromide (CAS 57-09-0) C16 Trimethyl Br⁻ C₁₉H₄₂BrN 364.45
Pentamethylene-1,5-bis(N,N-dimethyl-N-dodecylammonium bromide) C5 (spacer) Dimethyl (bis-quaternary) Br⁻ C₃₇H₇₈Br₂N₂ 754.82



*Calculated based on analogous compounds.

  • Alkyl Chain Length : Longer chains (e.g., C10 in decyltrimethylammonium bromide) enhance hydrophobicity, increasing critical micelle concentration (CMC) and reducing water solubility compared to shorter chains (C5) .
  • For example, N,N,N-trimethylpentan-1-aminium bromide (trimethyl) has higher water solubility than its triethyl counterpart .
  • Dimeric vs. Monomeric Structures: Bis-quaternary ammonium salts (e.g., pentamethylene-1,5-bis(N,N-dimethyl-N-dodecylammonium bromide)) exhibit lower CMC values and enhanced antimicrobial activity due to dual cationic charges .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound N,N,N-Trimethylpentan-1-aminium bromide Decyltrimethylammonium bromide
Water Solubility Moderate (predicted) High Low
CMC (mM) ~15 (estimated) ~10–12 ~0.5–1.0
Thermal Stability Stable up to 150°C* Stable up to 120°C Stable up to 200°C

*Inferred from similar quaternary ammonium salts.

  • Thermal Stability : Bulkier substituents (triethyl) may lower decomposition temperatures compared to trimethyl derivatives due to increased steric strain .
  • CMC Trends : Longer alkyl chains (C10, C16) drastically lower CMC values, enhancing surfactant efficiency .

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